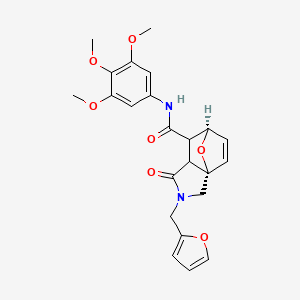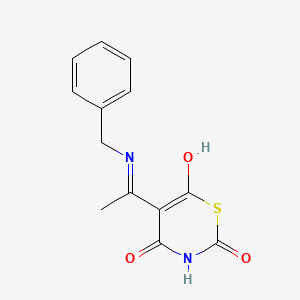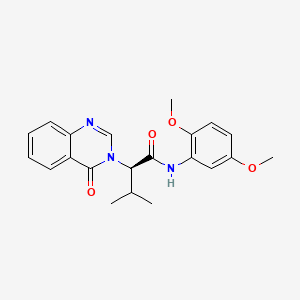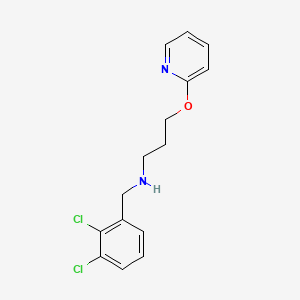![molecular formula C10H12N6OS2 B15283699 3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine](/img/structure/B15283699.png)
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine is a complex organic compound featuring two 1,2,4-triazine rings connected by a sulfanyl-ethoxy-ethyl-sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the reaction of 1,2,4-triazine derivatives with ethylene glycol and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a mixed solvent system like H2O-DMAc (3:1) to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The triazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the triazine rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the triazine rings can interact with nucleic acids, affecting their stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine: A simpler analog with similar ring structure but lacking the sulfanyl-ethoxy-ethyl-sulfanyl bridge.
2,4-Diamino-6-(2-thienyl)-1,3,5-triazine: Another triazine derivative with different substituents.
Uniqueness
3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine is unique due to its dual triazine rings connected by a flexible sulfanyl-ethoxy-ethyl-sulfanyl bridge, which may confer unique chemical and biological properties not seen in simpler triazine derivatives.
Eigenschaften
Molekularformel |
C10H12N6OS2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-[2-[2-(1,2,4-triazin-3-ylsulfanyl)ethoxy]ethylsulfanyl]-1,2,4-triazine |
InChI |
InChI=1S/C10H12N6OS2/c1-3-13-15-9(11-1)18-7-5-17-6-8-19-10-12-2-4-14-16-10/h1-4H,5-8H2 |
InChI-Schlüssel |
DNEVXNTXKRQMMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC(=N1)SCCOCCSC2=NC=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
![2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15283622.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B15283631.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine](/img/structure/B15283633.png)
![4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B15283639.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B15283643.png)
![3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)




![4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B15283689.png)
